MAO-B vs. MAO-A Selectivity: A 6.3-Fold Preference Distinguishes this 6-Amino Isomer from Clinical MAO Inhibitors
N-Cyclopropyl-5-nitroquinolin-6-amine exhibits a 6.3-fold selectivity for human monoamine oxidase B (MAO-B) over MAO-A. In an in vitro enzyme inhibition assay measuring the conversion of kynuramine to 4-hydroxyquinoline after 20 minutes, the compound demonstrated an IC50 of 4.01 µM against recombinant human MAO-B and an IC50 of 25.3 µM against recombinant human MAO-A [1]. This selectivity profile stands in contrast to the clinical MAO-B inhibitor selegiline, which is highly selective for MAO-B (IC50 = 51 nM, MAO-A IC50 = 23 µM, ~450-fold selective) , and the 5-nitroquinoline hypoxia-selective cytotoxin class (e.g., 4-(alkylamino)-5-nitroquinolines), which are not known for MAO inhibition [2].
| Evidence Dimension | IC50 for MAO-B inhibition and selectivity ratio vs MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 4.01 µM; MAO-A IC50 = 25.3 µM |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ≈ 51 nM; MAO-A IC50 ≈ 23 µM (450-fold selective). 4-(Alkylamino)-5-nitroquinolines: No reported MAO activity. |
| Quantified Difference | 6.3-fold selectivity for MAO-B (Target) vs 450-fold selectivity for MAO-B (Selegiline). |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-A and MAO-B; kynuramine substrate; 20 min incubation. |
Why This Matters
This selectivity profile defines the compound's utility as a chemical probe for studying MAO-B biology when the extreme potency and irreversible binding of selegiline are not desired.
- [1] BindingDB Entry BDBM50493476 (CHEMBL172856). IC50 for human MAO-A and MAO-B. View Source
- [2] Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. J Med Chem. 1997;40(9):1375-1385. View Source
